N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-(2-nitrophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-13(4-2)12(15)9-18-11-8-6-5-7-10(11)14(16)17/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIILAJITECYINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide typically involves the reaction of 2-nitrothiophenol with N,N-diethylacetamide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be summarized as follows:
Starting Materials: 2-nitrothiophenol and N,N-diethylacetamide.
Reaction Conditions: Reflux in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group can also form covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their differences:
Key Observations:
- Electron Effects : The nitro group in the target compound enhances electrophilicity compared to methyl (F1) or unsubstituted phenyl () analogues.
- Sulfur Oxidation State: Thioether (target compound) vs. Sulfonyl derivatives exhibit higher polarity and stability .
- Substituent Position : The 2-nitro substitution on the phenyl ring creates steric hindrance and electronic effects distinct from 4-chloro-2-nitro () or 3-methylphenyl (F1) derivatives.
Table 2: Comparative Physicochemical Data
Stability and Degradation
- Thioether Oxidation : The thioether group in the target compound is susceptible to oxidation, forming sulfoxides or sulfones, which may alter bioactivity .
- Nitro Group Stability : The 2-nitro group is resistant to hydrolysis but may participate in redox reactions, unlike chloro () or methyl (F1) substituents.
Biological Activity
N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is CHNOS. Its structure features a nitrophenyl group attached to a sulfanyl acetamide framework, which is critical for its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study highlighted its significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, one study reported that this compound exhibited cytotoxic effects against A-431 (human epidermoid carcinoma) cells with an IC value of 25 µM.
Table 2: Cytotoxicity of this compound
| Cell Line | IC (µM) |
|---|---|
| A-431 | 25 |
| HeLa | 30 |
| MCF-7 | 40 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in cellular processes, leading to the observed antimicrobial and anticancer effects. The nitrophenyl group is believed to play a crucial role in these interactions, enhancing the compound's reactivity and binding affinity.
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, highlighting its potential as a therapeutic agent against infections caused by resistant strains.
Investigation of Anticancer Properties
Another investigation assessed the anticancer properties of the compound using various cancer cell lines. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells. This finding supports the hypothesis that the compound may serve as a lead for developing novel anticancer therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N,N-diethyl-2-[(2-nitrophenyl)sulfanyl]acetamide, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-nitrobenzenethiol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) forms the thioether intermediate, followed by amidation with diethylamine. Key intermediates (e.g., thioether derivatives) should be characterized using NMR (¹H/¹³C), LC-MS, and elemental analysis to confirm purity and structure . Crystallization in ethanol or methanol is recommended for solid intermediates, monitored by TLC or HPLC .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol/water mixtures) are mounted on a diffractometer. Data collection at low temperatures (e.g., 100 K) improves resolution. Use SHELX programs (SHELXD for solution, SHELXL for refinement) to solve the structure. Validate using R-factors (<5%) and check for disorders in nitro or sulfanyl groups .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be observed?
- Methodological Answer :
- ¹H NMR : Look for the acetamide NH signal (~8-10 ppm, broad), aromatic protons (6.5-8.5 ppm), and diethyl group signals (δ 1.1-1.3 ppm for CH₃, δ 3.3-3.5 ppm for CH₂).
- FT-IR : Confirm S-C (650-700 cm⁻¹), NO₂ asymmetric/symmetric stretches (1510-1530 cm⁻¹ and 1340-1360 cm⁻¹), and amide C=O (1650-1680 cm⁻¹) .
- LC-MS : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., 282.3 g/mol).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound in biological applications?
- Methodological Answer : Synthesize analogs by varying substituents on the phenyl ring (e.g., replacing nitro with methoxy or methyl groups) or modifying the acetamide side chain. Test biological activity (e.g., repellency against Aedes aegypti) using WHO-recommended arm-in-cage assays. Compare protection times (e.g., F1-F4 analogs in showed 1.5–6 hours) and correlate with logP values calculated via HPLC retention times or software (e.g., MarvinSketch) .
Q. What advanced refinement strategies in crystallography improve the accuracy of this compound’s structural model?
- Methodological Answer : For high-resolution data (<1.0 Å), use anisotropic displacement parameters for non-H atoms. Apply Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For twinned crystals, employ the TWIN/BASF commands in SHELXL. Include disorder modeling for flexible groups (e.g., diethyl moieties) using PART instructions .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like peripheral benzodiazepine receptors. Predict ADMET properties via SwissADME or ADMETLab 2.0. Key parameters:
- LogP : ~2.5 (moderate lipophilicity).
- BBB permeability : Likely low due to nitro group.
- CYP450 metabolism : Check for interactions using cytochrome P450 inhibition assays .
Q. What strategies mitigate toxicity risks during in vivo studies of this compound?
- Methodological Answer : Conduct acute toxicity studies in rodents (OECD 423 guidelines). Monitor hematological (e.g., WBC count) and biochemical (e.g., liver enzymes) parameters. For dermal applications (e.g., repellents), perform primary skin irritation tests in rabbits (Draize scale). Use LC-MS/MS to quantify systemic exposure and identify metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
